8,8'-(Oxirane-2,3-diyl)dioctanoic acid
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Overview
Description
8,8’-(Oxirane-2,3-diyl)dioctanoic acid is a chemical compound characterized by the presence of an oxirane ring and two octanoic acid chains. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether with significant reactivity due to the ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-(Oxirane-2,3-diyl)dioctanoic acid typically involves the formation of the oxirane ring followed by the attachment of octanoic acid chains. One common method for synthesizing oxiranes is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of a three-membered ring structure.
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . The specific conditions for synthesizing 8,8’-(Oxirane-2,3-diyl)dioctanoic acid would depend on the starting materials and desired yield.
Chemical Reactions Analysis
Types of Reactions: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
8,8’-(Oxirane-2,3-diyl)dioctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its reactivity and structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8,8’-(Oxirane-2,3-diyl)dioctanoic acid exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functional groups and intermediates that interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Oxirane (ethylene oxide): A simple oxirane with significant industrial applications.
2,3-Dimethyloxirane: A substituted oxirane with different reactivity and applications.
Comparison: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid is unique due to the presence of long octanoic acid chains, which impart different physical and chemical properties compared to simpler oxiranes. The combination of the oxirane ring and octanoic acid chains makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
50632-64-9 |
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Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
8-[3-(7-carboxyheptyl)oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O5/c19-17(20)13-9-5-1-3-7-11-15-16(23-15)12-8-4-2-6-10-14-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
InChI Key |
HBJUPPWOEYNGBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC1C(O1)CCCCCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
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